

Using the Steiner Tunnel test (ASTM E84) for surface burning characteristics.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IGNITABILITY**

Cat. No.: **B1175610**

[Get Quote](#)

Application Notes and Protocols for the Steiner Tunnel Test (ASTM E84) For Researchers, Scientists, and Drug Development Professionals

Introduction

The ASTM E84 standard test method, commonly known as the Steiner Tunnel test, is a critical tool for evaluating the surface burning characteristics of building materials.^{[1][2]} It provides comparative measurements of flame spread and smoke density, which are essential for assessing the fire hazard of materials used in interior finishes.^{[1][3][4]} This test is widely used in construction and interior design to ensure compliance with fire safety standards. The results classify materials into Class A, B, or C based on their performance, aiding architects and builders in selecting safer materials for commercial and residential projects.^[5]

The test is conducted in a horizontal furnace, the Steiner Tunnel, where a specimen is exposed to a controlled flame at one end.^{[1][2]} The rate of flame spread along the specimen's surface and the density of the smoke produced are measured and compared to the performance of standard materials—asbestos-cement board and red oak—which have designated flame spread indexes of 0 and 100, respectively.^[6]

Principles of the Test

The ASTM E84 test is designed to determine the relative burning behavior of materials by observing the flame spread along a specimen.^[3] The test exposes a nominal 24-foot-long by 20-inch-wide specimen to a controlled airflow and a flaming fire exposure.^{[7][8]} The test method yields two key parameters: the Flame Spread Index (FSI) and the Smoke Developed Index (SDI).^{[4][9]}

- Flame Spread Index (FSI): This index quantifies how quickly flames travel across the surface of a material.^[1] It is a comparative measure of the surface burning characteristics.
- Smoke Developed Index (SDI): This index measures the amount of smoke a material emits as it burns.^[1]

It is important to note that there is not necessarily a relationship between these two measurements.^[3]

Apparatus

The primary apparatus used in the ASTM E84 test is the Steiner Tunnel, a 25-foot long fire test chamber.^[9] The specimen is mounted on the ceiling of the tunnel and exposed to a gas flame from two burners at one end, providing 89kW of energy.^{[1][4]} The tunnel is equipped with viewing windows on the side to observe the flame travel. A photometer system in the exhaust duct measures smoke density.

Experimental Protocols

A meticulous experimental protocol is crucial for obtaining accurate and reproducible results with the ASTM E84 test. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation

Proper specimen preparation is critical for the validity of the test results. The method of preparation often depends on the nature of the material being tested.

- General Requirements: Test specimens should be 20-24 inches in width and 24 feet in length.^[3] They can be a continuous piece or sections butted together. The specimen must be representative of the material as it will be used in practice.

- Self-Supporting Materials: Materials that are rigid enough to be supported on the ledges of the tunnel are tested directly.
- Non-Self-Supporting Materials:
 - Textiles: For textile wall coverings that will be adhered in their end-use, the fabric is bonded to a substrate like gypsum board or a cement board substitute.[10] For non-adhered applications, such as panel fabrics, the material is tested in a frame.[10]
 - Coatings: Paints and other coatings are applied to a substrate, typically reinforced cement board, at a specified thickness.[8][11]
 - Plastics: Decorative plastics are cut to specific dimensions to ensure uniformity.[12] For cellular plastics, the standard notes that this test method may not be appropriate for obtaining comparative surface burning behavior.[7][8]
- Conditioning: Prior to testing, the specimen must be conditioned to a constant weight at a temperature of $73 \pm 5^{\circ}\text{F}$ ($23 \pm 3^{\circ}\text{C}$) and a relative humidity of $50 \pm 5\%$.[3]

Test Procedure

- Tunnel Preparation: The Steiner tunnel is preheated to 150°F (66°C) and then cooled to 105°F (41°C).[3]
- Specimen Mounting: The conditioned specimen is placed on the ledges of the tunnel, forming a continuous ceiling. A layer of 1/4-inch thick reinforced concrete board is placed on top of the specimen to protect the tunnel lid.[7][8]
- Test Initiation: The tunnel lid is lowered, and a controlled airflow is established. The gas burners are ignited, and the 10-minute test begins.[3]
- Data Collection:
 - An observer tracks and records the progression of the flame front along the specimen through the viewing windows.[2]
 - The photometer system continuously measures the smoke density in the exhaust duct.

- Specialized software records the flame-spread position and smoke obscuration data throughout the 10-minute test.[2][4]

Data Analysis and Interpretation

The collected data is used to calculate the Flame Spread Index (FSI) and the Smoke Developed Index (SDI).

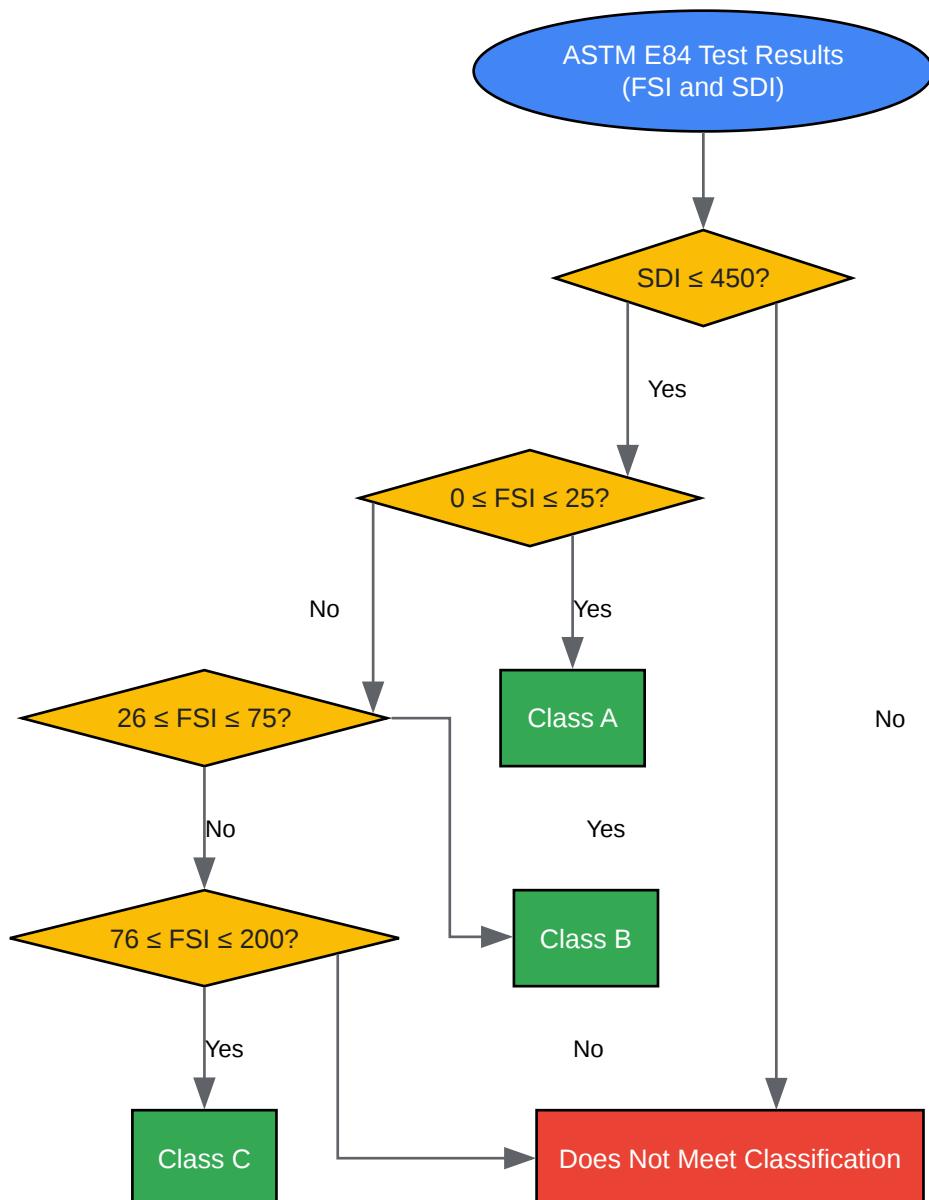
- FSI Calculation: The area under the flame spread distance versus time curve is calculated. This area is then used in a formula to determine the FSI.
- SDI Calculation: The area under the smoke obscuration versus time curve is calculated and compared to that of red oak to determine the SDI.

The FSI and SDI values are then used to classify the material according to the International Building Code (IBC).

Data Presentation

The following table summarizes typical ASTM E84 test results for a variety of common building materials.

Material	Flame Spread Index (FSI)	Smoke Developed Index (SDI)	Classification
Fiber Cement Board	0	0	Class A
Red Oak	100	100	Class C
Brick	0	0	Class A
Douglas Fir	90	70	Class C
Birch	80	-	Class C
Cedar	69	137	Class B
Ponderosa Pine	115	135	Class C
Particleboard	>76	-	Class C
Fire Retardant Treated Wood	≤ 25	≤ 450	Class A
Rmax Thermasheath®	< 25	< 450	Class A
Rmax Durasheath®	< 25	< 450	Class A


Note: The classification is based on the Flame Spread Index ranges: Class A (0-25), Class B (26-75), and Class C (76-200). All classes must have a Smoke Developed Index of 450 or less.
[6][13]

Visualizations

ASTM E84 Experimental Workflow

Caption: Workflow of the ASTM E84 Steiner Tunnel test.

ASTM E84 Material Classification Logic

[Click to download full resolution via product page](#)

Caption: Logic for material classification based on ASTM E84 results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials [intertek.com]
- 2. ASTM E-84 Standards & Testing Explained - IPP Magazine [ippmagazine.com]
- 3. ASTM E84 - Surface Burning Characteristics [capitaltesting.org]
- 4. Flame Spread Classification ASTM E84 and Fire Resistance ASTM E119 | USG ME [usgme.com]
- 5. thewallpapercompany.com [thewallpapercompany.com]
- 6. dunnedwards.com [dunnedwards.com]
- 7. epiplastics.com [epiplastics.com]
- 8. frctexas.com [frctexas.com]
- 9. ngctestingservices.com [ngctestingservices.com]
- 10. contracttextiles.org [contracttextiles.org]
- 11. versaflex.com [versaflex.com]
- 12. testinglab.com [testinglab.com]
- 13. atlasroofing.com [atlasroofing.com]
- To cite this document: BenchChem. [Using the Steiner Tunnel test (ASTM E84) for surface burning characteristics.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1175610#using-the-steiner-tunnel-test-astm-e84-for-surface-burning-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com